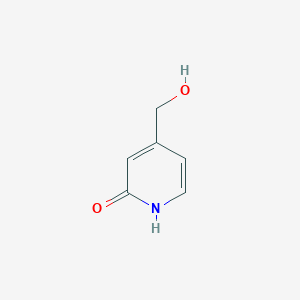
4-(羟甲基)吡啶-2(1H)-酮
概述
描述
4-(Hydroxymethyl)pyridin-2(1H)-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydroxymethyl group attached to a pyridinone ring, which provides a versatile handle for further chemical transformations .
Synthesis Analysis
The synthesis of derivatives of 4-(Hydroxymethyl)pyridin-2(1H)-one can be achieved through various methods. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other reagents leads to the formation of 4H-pyrano[3,2-c]pyridines, which can be further transformed into fused systems upon reaction with acetic anhydride . Additionally, a practical large-scale synthesis of a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, has been reported using asymmetric 1,3-dipolar cycloaddition, highlighting the synthetic utility of hydroxymethyl-substituted heterocycles .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(Hydroxymethyl)pyridin-2(1H)-one has been studied using various techniques. For example, the crystal structures of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have been elucidated, revealing the importance of hydrogen bonding in the solid state . Theoretical studies have also been conducted to understand the tautomerism of the 3-hydroxy-pyridin-4-one system, which is relevant to the stability and reactivity of these compounds .
Chemical Reactions Analysis
The reactivity of 4-(Hydroxymethyl)pyridin-2(1H)-one derivatives has been explored in various chemical reactions. For instance, the use of 4-(hydroxymethyl)pyridine in manganese benzoate chemistry leads to the formation of hexanuclear clusters with interesting magnetic properties . Moreover, the synthesis of pyridinone and pyranone derivatives has been achieved through multi-component condensation reactions, demonstrating the versatility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Hydroxymethyl)pyridin-2(1H)-one and its derivatives have been extensively studied. Spectroscopic techniques such as NMR, IR, and UV-spectroscopy have been used to elucidate the structures of these compounds in solution and in the solid state . Quantum-chemical studies have provided insights into the electronic structure and ligand-receptor binding mechanisms of pyridinone derivatives, which are important for understanding their biological activity .
科学研究应用
1. Ruthenium (ii)-catalyzed C–H activation/C–N bond formation
- Application Summary: This compound is used in the synthesis of annulated pyridin-2(1H)-ones via the ruthenium-catalyzed ortho C–H bond activation .
- Methods of Application: The reaction proceeds via in situ generation of iminophosphoranes as directing group-coordination of Ru with N-atom-ortho cyclometallation-insertion of an alkyne into the Ru–C bond-protonation-reductive elimination in a domino sequence .
- Results or Outcomes: The role and stability of in situ generated iminophosphorane and ruling out the possibility for the benzamide involvement was established using 1H and 31P NMR experiments .
2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
3. Design, Synthesis and Biological Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives
- Application Summary: This compound is used in the design of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . These derivatives have shown potential in cancer therapy .
- Results or Outcomes: Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
4. Synthesis of Polyfunctionalized Pyridin-2(1H)-ones
- Application Summary: This compound is used in the synthesis of polyfunctionalized pyridin-2(1H)-ones from oxo amides under Vilsmeier conditions .
5. Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
- Application Summary: This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have shown potential in various applications .
6. Anti-Fibrosis Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . These derivatives have shown potential in anti-fibrosis activity .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
安全和危害
The safety and hazards of a compound are important considerations in its handling and use. No specific information was found for “4-(Hydroxymethyl)pyridin-2(1H)-one”. However, safety data sheets for related compounds provide information on hazards, handling, storage, and emergency procedures3.
未来方向
The future directions in the study of a compound often involve improving its synthesis, understanding its mechanism of action, and exploring its potential applications. While no specific future directions were found for “4-(Hydroxymethyl)pyridin-2(1H)-one”, the ongoing research into pyridine derivatives suggests that these compounds will continue to be an area of interest12.
Please note that this information is based on the available resources and may not fully cover “4-(Hydroxymethyl)pyridin-2(1H)-one”. For more detailed information, further research or consultation with a chemistry professional may be needed.
属性
IUPAC Name |
4-(hydroxymethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-7-6(9)3-5/h1-3,8H,4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWMXLBVGGYAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454886 | |
| Record name | 4-(Hydroxymethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)pyridin-2(1H)-one | |
CAS RN |
127838-58-8 | |
| Record name | 4-(Hydroxymethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)
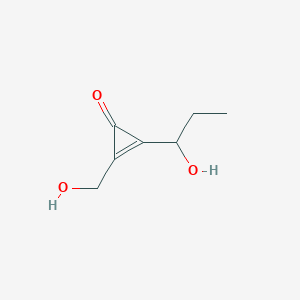
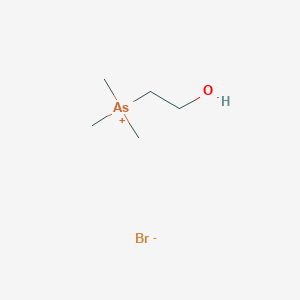
![4-Sulfocalix[8]arene](/img/structure/B144422.png)
![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)

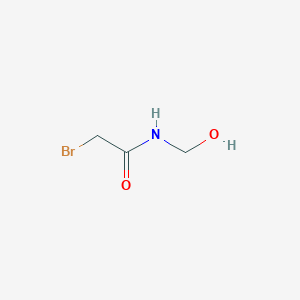
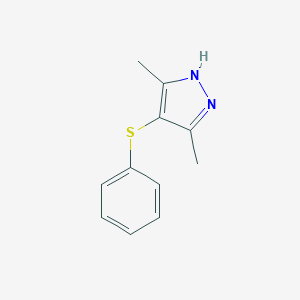
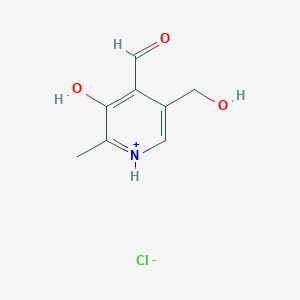
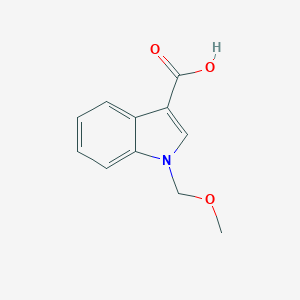
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)
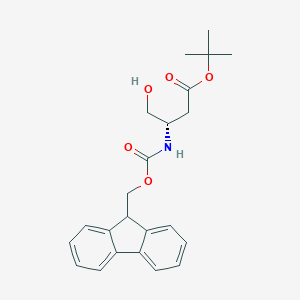
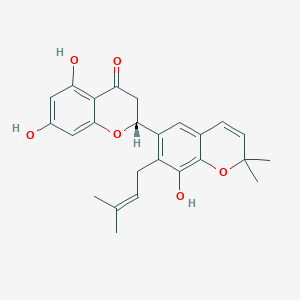
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)